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In the landscape of cardiovascular therapeutics, the renin-angiotensin-aldosterone system
(RAAS) remains a pivotal target. Captopril, the first-in-class angiotensin-converting enzyme
(ACE) inhibitor, has long been a cornerstone in the management of hypertension and heart
failure, with a well-documented impact on mitigating adverse cardiac remodeling.[1][2]
Firibastat, a first-in-class brain aminopeptidase A (APA) inhibitor, presents a novel mechanism
for RAAS modulation, focusing on the central nervous system's role in blood pressure
regulation.[3][4] This guide provides an objective, data-driven comparison of these two agents,
focusing on their effects on cardiac remodeling.

Mechanisms of Action: A Tale of Two Pathways

Captopril and firibastat both interrupt the RAAS cascade, but at distinct points and in different
physiological compartments.

Captopril: Systemic ACE Inhibition

Captopril exerts its effects systemically by inhibiting the angiotensin-converting enzyme (ACE),
which is responsible for the conversion of angiotensin | to the potent vasoconstrictor
angiotensin I1.[2] This reduction in angiotensin Il levels leads to vasodilation, decreased
aldosterone secretion, and a reduction in the direct pro-hypertrophic and pro-fibrotic effects of
angiotensin Il on the myocardium.[1][2] Furthermore, captopril's inhibition of ACE also leads to
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an accumulation of bradykinin, which contributes to vasodilation and cardioprotective effects
through the release of nitric oxide and prostaglandins.[2]

Firibastat: Central Aminopeptidase A Inhibition

Firibastat is a prodrug that crosses the blood-brain barrier and is converted to its active form,
EC33.[4] In the brain, EC33 inhibits aminopeptidase A (APA), the enzyme that converts
angiotensin Il to angiotensin 111.[3][4] Angiotensin Il is a key effector of the brain RAAS, and its
inhibition leads to a decrease in sympathetic tone, reduced vasopressin release, and
stimulation of the baroreflex.[4] This central mechanism of action lowers blood pressure without
directly affecting the peripheral RAAS.[5]
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Firibastat's central mechanism of action.
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Captopril's systemic mechanism of action.

Head-to-Head Clinical Data on Cardiac Remodeling

Direct head-to-head clinical trials comparing firibastat and captopril on cardiac remodeling are
not available. However, the QUORUM trial (NCT03715998) provides a valuable comparison of
firibastat with another ACE inhibitor, ramipril, in patients after a first acute anterior myocardial
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infarction (MI).[6] For captopril, the landmark SAVE (Survival and Ventricular Enlargement) trial

provides robust data on its effects on cardiac remodeling post-ML.[7]

: _ E

Parameter

Firibastat (vs. Ramipril) -
QUORUM Trial[6]

Captopril (vs. Placebo) -
SAVE Trial[7]

Primary Endpoint

Change in Left Ventricular
Ejection Fraction (LVEF) from
baseline to 12 weeks

Attenuation of diastolic Left
Ventricular (LV) dilatation at 2

years

Firibastat 100 mg BID

+5.6% + 1.2%

Firibastat 500 mg BID

+5.3% +1.1%

Ramipril 5 mg BID

+5.7% +1.1%

Captopril

Significantly attenuated
diastolic LV dilatation
(p=0.048)

Placebo

Progressive increase in LV
end-diastolic and end-systolic

sizes

Key Finding

Firibastat was not superior to
ramipril in improving LVEF

post-Ml.

Captopril significantly reduced
the progression of LV dilatation

compared to placebo.

Experimental Protocols
QUORUM Trial (Firibastat vs. Ramipril)

Study Design: A Phase 2, multicenter, randomized, double-blind, active-controlled, dose-

titrating study.[8]

Patient Population: 294 patients with a first acute anterior Ml treated with primary percutaneous
coronary intervention (PCI) within 24 hours of the event.[6][8]
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Intervention: Patients were randomized (1:1:1) within 72 hours of the Ml to one of three
treatment groups for 12 weeks:[8]

e Group 1: Firibastat 50 mg twice daily for 2 weeks, then 100 mg twice daily for 10 weeks.
e Group 2: Firibastat 250 mg twice daily for 2 weeks, then 500 mg twice daily for 10 weeks.
e Group 3: Ramipril 2.5 mg twice daily for 2 weeks, then 5 mg twice daily for 10 weeks.

Primary Endpoint Assessment: Change in LVEF from baseline to day 84, as measured by
cardiac magnetic resonance imaging (cMRI).[6]

SAVE Trial (Captopril vs. Placebo)

Study Design: A randomized, double-blind, placebo-controlled trial.[7][9]

Patient Population: 2,231 patients with an acute Ml (3 to 16 days prior) and asymptomatic left
ventricular dysfunction (LVEF < 40%).[9]

Intervention: Patients were randomized to receive either captopril (target dose of 50 mg three
times daily) or a placebo.[9]

Primary Endpoint Assessment: All-cause mortality was the primary endpoint of the main trial.
The echocardiographic substudy assessed changes in LV size, percentage of the LV that was
akinetic/dyskinetic, and LV shape index at baseline, 1 year, and 2 years.[7]

Experimental Workflow Diagrams
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QUORUM Trial Workflow
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Experimental workflow for the QUORUM trial.

SAVE Trial (Echo Substudy) Workflow

—
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Experimental workflow for the SAVE trial.

Conclusion

Captopril, a systemic ACE inhibitor, has a well-established evidence base demonstrating its
efficacy in attenuating adverse cardiac remodeling following myocardial infarction.[7] Firibastat,
with its novel central mechanism of action, has shown promise in blood pressure reduction but
did not demonstrate superiority to an ACE inhibitor in improving left ventricular ejection fraction
in a post-MI setting.[6]
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For researchers and drug development professionals, the distinct mechanisms of action of
firibbastat and captopril offer different therapeutic strategies. While captopril and other ACE
inhibitors remain a standard of care for cardiac remodeling, the central pathway targeted by
firibastat may hold potential for other cardiovascular conditions or for patients who do not
respond optimally to systemic RAAS inhibitors. Further research is needed to fully elucidate the
potential of central APA inhibition in the context of cardiac remodeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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